molecular formula C11H5ClN4O2 B1368180 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 43200-82-4

6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Cat. No. B1368180
CAS RN: 43200-82-4
M. Wt: 260.63 g/mol
InChI Key: FFXYIKCDZBXDNR-UHFFFAOYSA-N
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Description

“6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione” is a chemical compound with the molecular formula C11H5ClN4O2 . It is also known by other names such as “6-(5-Chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine” and "6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one" .


Molecular Structure Analysis

The molecular structure of “6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione” is characterized by the presence of a pyrrolo[3,4-b]pyrazine core, which is fused with a pyridine ring . The compound has a molecular weight of 260.636 .


Physical And Chemical Properties Analysis

The compound “6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione” has a molecular formula of C11H5ClN4O2 and a molecular weight of 260.636 .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Derivatives : The compound and its derivatives have been synthesized for potential therapeutic applications. For example, a study by Saraswat and Pandey (2017) involved the synthesis and characterization of a series of chemical combinations related to 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, highlighting its significance in medicinal chemistry (Saraswat & Pandey, 2017).

  • Structural Identification : Research by Chung et al. (2021) focused on the structural identification between related compounds, including pyrrolo[3,4-b]pyrazines, through the Vilsmeier reaction. This study contributes to understanding the structural diversity and properties of these compounds (Chung et al., 2021).

Chemical Properties and Applications

  • Chemiluminescent Properties : Algi et al. (2017) explored the chemiluminescent properties of compounds containing pyrrolo[3,4-d]pyridazine units. These compounds demonstrate potential for applications in chemiluminescence (Algi et al., 2017).

  • Electrochromic Materials : The synthesis and application of pyrrolo[3,4-d]pyridazine-5,7-dione as electrochromic materials have been investigated by Ye et al. (2014). Their study highlights the potential use of these compounds in electronic and optical devices (Ye et al., 2014).

  • Organic Thin-Film Transistors : Research by Hong et al. (2013) on conjugated polymers containing pyrrolo[3,4-b]pyrazine-2,6(1H,5H)-dione revealed their potential in organic thin-film transistors, suggesting applications in flexible electronics and displays (Hong et al., 2013).

  • Optoelectronic Applications : Meti et al. (2017) developed methods for the synthesis of dipyrrolopyrazine derivatives and studied their optical and thermal properties, indicating their suitability for optoelectronic applications (Meti et al., 2017).

Future Directions

The future directions for research on “6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione” and similar compounds could involve exploring their potential applications in various fields. For instance, pyrido[2,3-b]pyrazine-based compounds have been studied for their potential use in high-performance OLEDs .

properties

IUPAC Name

6-(5-chloropyridin-2-yl)pyrrolo[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClN4O2/c12-6-1-2-7(15-5-6)16-10(17)8-9(11(16)18)14-4-3-13-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXYIKCDZBXDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)N2C(=O)C3=NC=CN=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195785
Record name 6-(5-Chloro-2-pyridyl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione
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Molecular Weight

260.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

CAS RN

43200-82-4
Record name 6-(5-Chloro-2-pyridinyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
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Record name 6-(5-Chloro-2-pyridyl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione
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Record name 6-(5-Chloro-2-pyridyl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione
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Record name 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
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Record name 6-(5-Chloro-2-pyridinyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
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Synthesis routes and methods I

Procedure details

In Indian Published Patent Application No. 645/MUM/2004 discloses the reaction of pyrazine-2,3-dicarboxylic acid with acetic anhydride and concomitant reaction with 2-amino-5-chloro pyridine at a temperature of 120-130° C. in a mole ratio 1.23:1 to obtain 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine, which is selectively reduced with sodium borohydride in the presence of organic solvent-water system. The product, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine (V) is reacted with 1-chlorocarbonyl-4-methyl piperazine in pyridine and methylene chloride system to yield 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo-[3,4-b]pyrazin-5-yl-4-methyl piperazine-1-carboxylate (zopiclone).
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Synthesis routes and methods II

Procedure details

3-(5-Chloropyridin-2-yl)-carbamoylpyrazine-2-carboxylic acid (100 g) was suspended in 500 ml dichloromethane. The suspension was refluxed azeotropically for 60 min. The mixture was cooled to 25-30° C. and dimethyl formamide (2.6 gm) was added followed by addition of thionyl chloride (72 g) in 45-60 min at 25-30° C. The resulting mixture was refluxed till completion of reaction. The reaction mixture was concentrated to dryness at atmospheric pressure. Cooled the solid to 20-25° C. and 500 ml chilled water was added Cooled the slurry to 20-25° C. and stirred for 30 min. Slurry was filtered and washed with 200 ml water. The solid was dried at 60-70° C. to obtain 88 g of title compound.
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3-(5-Chloropyridin-2-yl)-carbamoylpyrazine-2-carboxylic acid
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